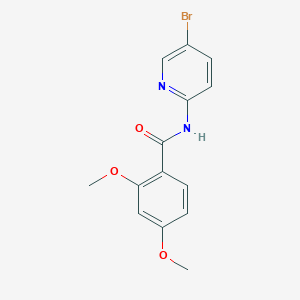![molecular formula C20H16Cl2N2O4 B243776 N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B243776.png)
N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide, also known as DCFDA, is a fluorescent dye that is widely used in scientific research. It is a derivative of fluorescein and is commonly used to measure reactive oxygen species (ROS) levels in cells.
Mécanisme D'action
N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide is a non-fluorescent molecule that is converted to a highly fluorescent molecule upon reaction with ROS. The mechanism of action involves the oxidation of N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide by ROS to form the highly fluorescent DCF molecule. The fluorescence intensity of DCF is proportional to the amount of ROS present in the sample.
Biochemical and Physiological Effects:
N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide is a relatively non-toxic molecule and does not have any known biochemical or physiological effects on cells. However, it is important to note that the presence of N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide in cells may alter the ROS levels and affect the results of experiments.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide is a highly sensitive and specific dye that can measure ROS levels in cells with high accuracy. It is also relatively easy to use and can be incorporated into a variety of experimental protocols. However, it is important to note that N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide is not specific to any particular type of ROS and may react with other oxidizing agents in cells. Additionally, the presence of N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide in cells may alter the ROS levels and affect the results of experiments.
Orientations Futures
There are several future directions for the use of N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide in scientific research. One potential direction is the development of more specific ROS probes that can differentiate between different types of ROS. Another direction is the use of N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide in vivo to measure ROS levels in animal models. Additionally, the use of N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide in combination with other fluorescent probes may provide more comprehensive information on the oxidative stress levels in cells.
Méthodes De Synthèse
N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide can be synthesized through a multi-step process involving the reaction of 2,4-dichlorophenol with acetic anhydride, followed by reaction with 4-methyl-1,2-phenylenediamine and furfurylamine. The final product is purified through column chromatography to obtain pure N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide.
Applications De Recherche Scientifique
N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide is commonly used in scientific research to measure ROS levels in cells. ROS are highly reactive molecules that can cause damage to cells and contribute to the development of various diseases. By measuring ROS levels, researchers can gain insight into the oxidative stress levels in cells and the potential role of ROS in disease development. N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide is also used in flow cytometry and microscopy to visualize ROS in cells.
Propriétés
Formule moléculaire |
C20H16Cl2N2O4 |
|---|---|
Poids moléculaire |
419.3 g/mol |
Nom IUPAC |
N-[3-[[2-(2,4-dichlorophenoxy)acetyl]amino]-4-methylphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H16Cl2N2O4/c1-12-4-6-14(23-20(26)18-3-2-8-27-18)10-16(12)24-19(25)11-28-17-7-5-13(21)9-15(17)22/h2-10H,11H2,1H3,(H,23,26)(H,24,25) |
Clé InChI |
GKUVCAIWQIVBOQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B243693.png)


![N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide](/img/structure/B243701.png)
![5-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B243702.png)




![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-3-chlorobenzamide](/img/structure/B243710.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B243714.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B243715.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-4-propoxybenzamide](/img/structure/B243716.png)
